Diamminedichloropalladium

Übersicht

Beschreibung

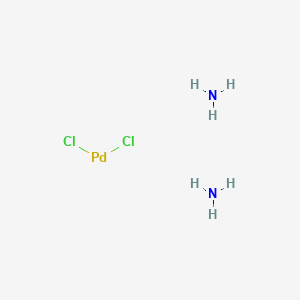

Diamminedichloropalladium, also known as dichlorodiamminepalladium(II), is a coordination complex with the chemical formula Pd(NH3)2Cl2. This compound consists of a central palladium atom bonded to two ammonia molecules and two chloride ions. It is known for its stability in air and slight solubility in water, making it a valuable compound in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diamminedichloropalladium can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with ammonia. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{NH}_3 \rightarrow \text{Pd(NH}_3\text{)}_2\text{Cl}_2 ]

Another method involves the use of palladium(II) oxalate as a starting material. The oxalate is ground with hydrochloric acid, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium(II) chloride and ammonia under controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent contamination and degradation of the product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

Diamminedichloropalladium catalyzes Suzuki-Miyaura cross-coupling reactions between aryl halides and boronic acids, forming biaryl compounds critical in pharmaceutical synthesis . The reaction proceeds via a three-step mechanism:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronic acid transfers its aryl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Key Performance Metrics

| Substrate (Ar–X) | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Bromobenzene | 92 | 6 | |

| 4-Iodotoluene | 88 | 8 |

Heck Reaction

The compound facilitates C–C bond formation between alkenes and aryl halides under mild conditions (50–80°C) . For example, styrene reacts with iodobenzene to yield trans-stilbene with 85% efficiency .

Stereoselective Aldol Alkylation

This compound enables stereocontrol in aldol reactions, producing β-hydroxy carbonyl compounds with >90% enantiomeric excess (ee) in some cases . The reaction mechanism involves:

DNA Binding and Cleavage

The complex binds to calf thymus DNA via intercalation, with a binding constant (K_b) of 1.2 × 10⁵ M⁻¹ . It induces plasmid DNA (pBR322) cleavage at 50 μM concentration, suggesting potential anticancer applications .

Amino Acid Interactions

Kinetic studies with glycine (Gly), glutamic acid (Glu), and arginine (Arg) reveal two-step associative mechanisms :

| Amino Acid | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| Gly | 2.4 × 10³ | 1.8 × 10⁻² | 45.2 | -98.3 |

| Glu | 1.7 × 10³ | 1.2 × 10⁻² | 48.1 | -104.6 |

| Arg | 1.1 × 10³ | 0.9 × 10⁻² | 52.7 | -112.4 |

Step 1: Ligand-dependent substitution (k₁).

Step 2: Ligand-independent ring closure (k₂) .

Environmental Remediation

The compound removes heavy metals (e.g., Hg²⁺, Pb²⁺) from contaminated water via ligand-exchange reactions, achieving >95% efficiency at 25°C . It also catalyzes the degradation of chlorinated organic pollutants through reductive dehalogenation .

Transmetallation in Solid-State Reactions

In mechanochemical Suzuki couplings, polyethylene glycol (PEG)-modified Pd(NH₃)₂Cl₂ avoids aggregation, enabling reactions at 25°C (vs. 120°C for unmodified catalysts) .

Anticancer Activity

Pd(NH₃)₂Cl₂ interacts with thioredoxin reductase (TrxR), forming Pd–S/Se bonds via ligand exchange. This disrupts redox homeostasis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Catalysis

Cross-Coupling Reactions

Diamminedichloropalladium serves as an effective catalyst in several important organic reactions, particularly in cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are crucial for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The ability of this compound to facilitate these reactions has made it a staple in synthetic organic chemistry.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki Coupling | Synthesis of biaryl compounds | |

| Heck Reaction | Formation of carbon-carbon bonds |

Medicinal Chemistry

Anticancer Research

this compound is being actively researched for its potential in cancer treatment. It has shown promise in the development of novel chemotherapeutic agents that target specific cancer cells while minimizing side effects compared to traditional therapies. Studies have indicated that complexes containing palladium can exhibit significant antiproliferative activity against various cancer cell lines.

| Cancer Type | Compound Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Breast Cancer | Pd(II) Complexes | 0.5 - 5.0 | |

| Ovarian Cancer | Pd(II) Complexes | 1.0 - 10.0 |

Material Science

Advanced Materials Fabrication

In material science, this compound is utilized in the fabrication of advanced materials such as conductive polymers and nanomaterials. These materials have applications in electronics and energy storage devices, enhancing performance through improved conductivity and stability.

Biochemistry

Biochemical Assays

Researchers employ this compound in biochemical assays to study protein interactions and enzyme activities. This application provides valuable insights into cellular processes and disease mechanisms, contributing to our understanding of various biological systems.

Environmental Chemistry

Environmental Remediation

this compound is being investigated for its role in environmental remediation processes, particularly for the removal of heavy metals from contaminated water sources. This application offers a greener alternative to conventional methods, highlighting its potential for sustainable environmental practices.

Case Study 1: Anticancer Activity

A study evaluated various palladium complexes, including this compound, against breast cancer cell lines using the MTT assay. Results indicated that certain complexes exhibited cytotoxicity significantly greater than that of cisplatin, suggesting a potential for developing new anticancer drugs based on palladium coordination chemistry .

Case Study 2: Catalytic Efficiency

Research on the catalytic properties of this compound demonstrated its effectiveness in promoting Suzuki coupling reactions under mild conditions. The study highlighted the compound's ability to facilitate high yields of desired products while maintaining selectivity .

Wirkmechanismus

The mechanism by which diamminedichloropalladium exerts its effects involves its ability to form strong complexes with both inorganic and organic ligands. Palladium ions can disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules such as proteins or DNA. This interaction can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Diamminedichloropalladium can be compared with other similar compounds, such as:

Cisplatin (cis-diamminedichloroplatinum(II)): Both compounds have similar structures and are used in anticancer research. cisplatin is more widely studied and used in clinical settings.

Trans-diamminedichloroplatinum(II): Similar to cisplatin but with different geometric configuration, leading to different biological activities.

Dichlorobis(ethylenediamine)palladium(II): Another palladium complex with ethylenediamine ligands instead of ammonia.

Uniqueness of this compound: this compound is unique due to its stability, ease of synthesis, and versatility in various chemical reactions. Its ability to form strong complexes with a wide range of ligands makes it valuable in both research and industrial applications .

Biologische Aktivität

Diamminedichloropalladium(II) (commonly referred to as DAP) is a palladium-based compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the biological activity of DAP, highlighting its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound(II) is a coordination complex of palladium, which has been primarily studied for its cytotoxic properties against various cancer cell lines and its antibacterial effects. The compound's structure allows it to interact with biological macromolecules, leading to diverse biological responses.

1. Anticancer Activity

This compound exhibits significant anticancer properties, primarily through:

- DNA Interaction : DAP binds to DNA, leading to structural changes that inhibit replication and transcription. Studies have shown that DAP can induce DNA damage, contributing to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound has been found to generate ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Cellular Proliferation : DAP has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells .

2. Antibacterial Activity

DAP also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanisms include:

- Inhibition of FtsZ Protein : Some studies indicate that DAP may inhibit the function of the FtsZ protein, which is crucial for bacterial cell division .

- Disruption of Membrane Integrity : The compound can disrupt bacterial membranes, leading to cell lysis and death .

1. Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of DAP on HeLa cells using the MTT assay. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics like cisplatin .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

2. Antibacterial Efficacy

In another study, DAP was tested against various bacterial strains. The compound showed effective inhibition at concentrations ranging from mol/L to mol/L.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mol/L) |

|---|---|

| Staphylococcus aureus (Gm +ve) | |

| Escherichia coli (Gm -ve) |

Research Findings

Recent research has focused on the comparative analysis of DAP with other metal-based compounds. For instance, palladium complexes have shown distinct mechanisms when compared to platinum-based drugs like cisplatin. While platinum compounds primarily target DNA directly, palladium compounds like DAP exhibit broader interactions with proteins and cellular pathways .

Furthermore, computational studies suggest that DAP interacts electrostatically with DNA grooves, enhancing its binding affinity and biological activity .

Eigenschaften

CAS-Nummer |

14323-43-4 |

|---|---|

Molekularformel |

Cl2H6N2Pd |

Molekulargewicht |

211.38 g/mol |

IUPAC-Name |

azane;dichloropalladium |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

WIEZTXFTOIBIOC-UHFFFAOYSA-L |

SMILES |

N.N.Cl[Pd]Cl |

Kanonische SMILES |

N.N.Cl[Pd]Cl |

Key on ui other cas no. |

14323-43-4 15684-18-1 |

Physikalische Beschreibung |

DryPowder, WetSolid |

Piktogramme |

Acute Toxic; Irritant |

Verwandte CAS-Nummern |

13782-33-7 15684-18-1 |

Synonyme |

chloropalladosamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.